molecular formula C11H8F2O4 B2616571 Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate CAS No. 1037130-74-7

Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate

Cat. No.: B2616571
CAS No.: 1037130-74-7
M. Wt: 242.178
InChI Key: SINDSIHKSFOEOX-UHFFFAOYSA-N
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Description

Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate is an organic compound characterized by the presence of a difluorophenyl group attached to a dioxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate typically involves the reaction of 2,6-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the dioxobutanoate moiety can form hydrogen bonds with active site residues. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O4/c1-17-11(16)9(15)5-8(14)10-6(12)3-2-4-7(10)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINDSIHKSFOEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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